molecular formula C13H13NO B13878506 4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine

4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B13878506
M. Wt: 199.25 g/mol
InChI Key: KCLFAHPNWVZMPB-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine is a chemical compound that belongs to the class of benzofurans Benzofurans are bicyclic compounds consisting of a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine typically involves the reaction of benzofuran derivatives with tetrahydropyridine precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide or toluene, and the reactions are carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-6-carboxaldehyde, while reduction could produce tetrahydrobenzofuran derivatives.

Scientific Research Applications

4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It is known to interact with monoamine transporters, such as dopamine, norepinephrine, and serotonin transporters, leading to the release of these neurotransmitters. This interaction can result in various physiological effects, including mood enhancement and increased alertness.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminopropyl)benzofuran (5-APB)
  • 6-(2-Aminopropyl)benzofuran (6-APB)
  • 3,4-Methylenedioxyamphetamine (MDA)
  • 3,4-Methylenedioxymethamphetamine (MDMA)

Uniqueness

4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine is unique due to its specific structure, which combines the benzofuran moiety with a tetrahydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-(1-benzofuran-6-yl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C13H13NO/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13/h1-3,5,8-9,14H,4,6-7H2

InChI Key

KCLFAHPNWVZMPB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC3=C(C=C2)C=CO3

Origin of Product

United States

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